molecular formula C18H19ClFN3OS B4698918 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide

2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide

Cat. No. B4698918
M. Wt: 379.9 g/mol
InChI Key: RNEQMDLBXZWUIV-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide, also known as CF3, is a chemical compound with potential applications in scientific research. This compound has been synthesized through a variety of methods and has shown promising results in several studies.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has been studied for its potential applications in several scientific research fields, including cancer research, neurology, and immunology. In cancer research, 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neurology, 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has been studied for its potential neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

Mechanism of Action

The exact mechanism of action of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to work through several pathways. One proposed mechanism is the inhibition of the NF-κB pathway, which is involved in inflammation and cancer cell growth. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurology, 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to improve cognitive function and protect against oxidative stress. In immunology, 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide is its potential applications in several scientific research fields. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has shown promising results in cancer research, neurology, and immunology, and may have potential applications in other fields as well. However, one limitation of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide is its toxicity. 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to be toxic to cells at high concentrations, and care must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide research. One potential direction is the development of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide derivatives with improved efficacy and reduced toxicity. Another direction is the study of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide in combination with other compounds, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide and its potential applications in other scientific research fields.

properties

IUPAC Name

1-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3OS/c1-11(2)12-6-8-13(9-7-12)21-18(25)23-22-17(24)10-14-15(19)4-3-5-16(14)20/h3-9,11H,10H2,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEQMDLBXZWUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chloro-6-fluorophenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarbothioamide

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